1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-pyrazole-4-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a sulfonamide group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Cyclopentyl and Thiophene Substitution: The cyclopentyl and thiophene groups are introduced through nucleophilic substitution reactions, often using organometallic reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like halogens (Cl2, Br2) or nitro compounds (NO2+), while nucleophilic substitution might involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonamide group would produce the corresponding amine.
Scientific Research Applications
1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may impart biological activity such as anti-inflammatory, antimicrobial, or anticancer properties.
Pharmacology: Studies can investigate its interaction with various biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Materials Science: The compound’s structural properties might make it useful in the development of new materials with specific electronic or optical properties.
Biology: It can be used as a tool compound to study biological processes and pathways, particularly those involving sulfonamide-sensitive enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-pyrazole-4-sulfonamide would depend on its specific biological target. Generally, sulfonamide compounds inhibit enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the active site. This compound could potentially interact with enzymes involved in metabolic pathways, leading to inhibition of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-imidazole-4-sulfonamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-triazole-4-sulfonamide: Contains a triazole ring, which may impart different chemical and biological properties.
Uniqueness
1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-pyrazole-4-sulfonamide is unique due to the combination of its pyrazole ring and sulfonamide group, which can confer specific chemical reactivity and biological activity. The presence of the thiophene and cyclopentyl groups further distinguishes it from other sulfonamide compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Properties
IUPAC Name |
1-methyl-N-(1-thiophen-2-ylcyclopentyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-16-10-11(9-14-16)20(17,18)15-13(6-2-3-7-13)12-5-4-8-19-12/h4-5,8-10,15H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKCZNUTVQMWSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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